

A Comparative Guide to ER α -Targeting PROTACs: Sniper(ER)-87 in Focus

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Compound of Interest

Compound Name: *Sniper(ER)-87*

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The landscape of estrogen receptor alpha (ER α) targeted therapies for breast cancer is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome resistance to traditional inhibitors. This guide provides an objective comparison of **Sniper(ER)-87**, an inhibitor of apoptosis protein (IAP) E3 ligase-recruiting PROTAC, with other notable ER α -targeting PROTACs and the selective estrogen receptor degrader (SERD) fulvestrant.

Mechanism of Action: A Tale of Two Ligases

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, ER α), a linker, and a ligand that recruits an E3 ubiquitin ligase. The choice of E3 ligase can significantly influence the degradation efficiency and downstream cellular effects.

Sniper(ER)-87 is a specific and nongenetic IAP-dependent protein eraser (SNIPER) that conjugates a derivative of the IAP ligand LCL161 with the ER α ligand 4-hydroxytamoxifen via a PEG linker.^{[1][2]} It preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase, to ER α , leading to its ubiquitination and subsequent degradation by the proteasome.^{[1][2]}

In contrast, many other prominent ER α PROTACs, such as ARV-471 (Vepdegestrant), utilize a different E3 ligase, Cereblon (CRBN), or Von Hippel-Lindau (VHL).^[3] ARV-471, a clinically advanced oral ER α PROTAC, has demonstrated robust ER degradation by recruiting the E3 ligase. Another potent ER α PROTAC, ERD-148, also recruits VHL to induce ER α degradation.

The selective estrogen receptor degrader (SERD) fulvestrant also induces ER α degradation, but through a different mechanism that is thought to involve conformational changes in the receptor that lead to its instability and subsequent proteasomal degradation, a process that is generally less efficient than PROTAC-mediated degradation.

Quantitative Performance: A Head-to-Head Comparison

The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for **Sniper(ER)-87** and its comparators. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Compound	E3 Ligase Recruited	Target Ligand	Cell Line	DC50	Dmax	Reference
Sniper(ER)-87	IAP (XIAP)	4-hydroxytamoxifen	Not Specified	3 nM	Not Reported	
ARV-471	Not specified in search results	Not specified in search results	ER-positive breast cancer cell lines	~1-2 nM	>90%	
ERD-148	VHL	Raloxifene	Not Specified	Not Reported	Not Reported	
Fulvestrant	N/A	N/A	MCF-7	Not a direct measure of degradation (induces degradation)	~50% loss after 1h at 1000 nM	

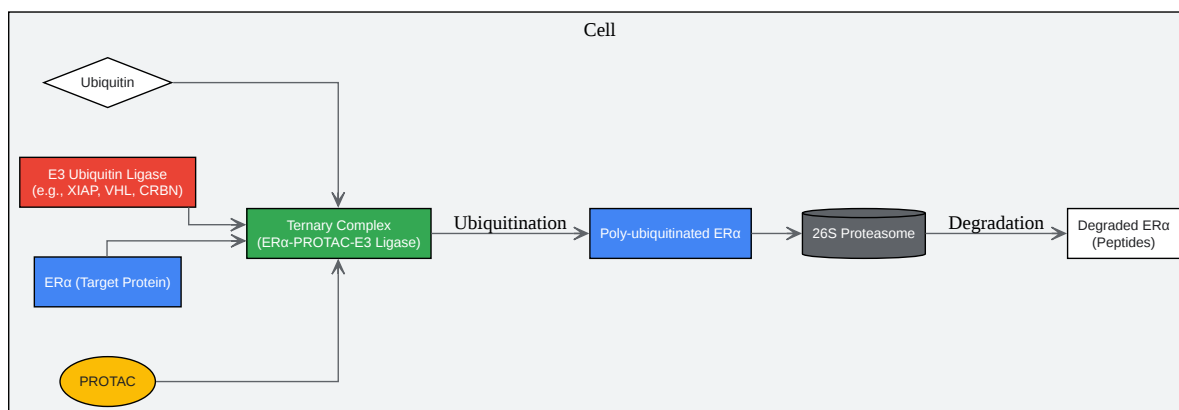
Table 1: ER α Degradation Efficiency. This table provides a comparative overview of the degradation potency of different ER α -targeting compounds.

Compound	Cell Line	IC50 (Growth Inhibition)	Reference
Sniper(ER)-87	MCF-7	15.6 nM	
Sniper(ER)-87	T47D	9.6 nM	
ARV-471	MCF-7, T47D	Not Reported	
ERD-148	Not Reported	Not Reported	
Fulvestrant	MCF-7	Not Reported	

Table 2: Anti-proliferative Activity. This table summarizes the potency of the compounds in inhibiting the growth of ER α -positive breast cancer cell lines.

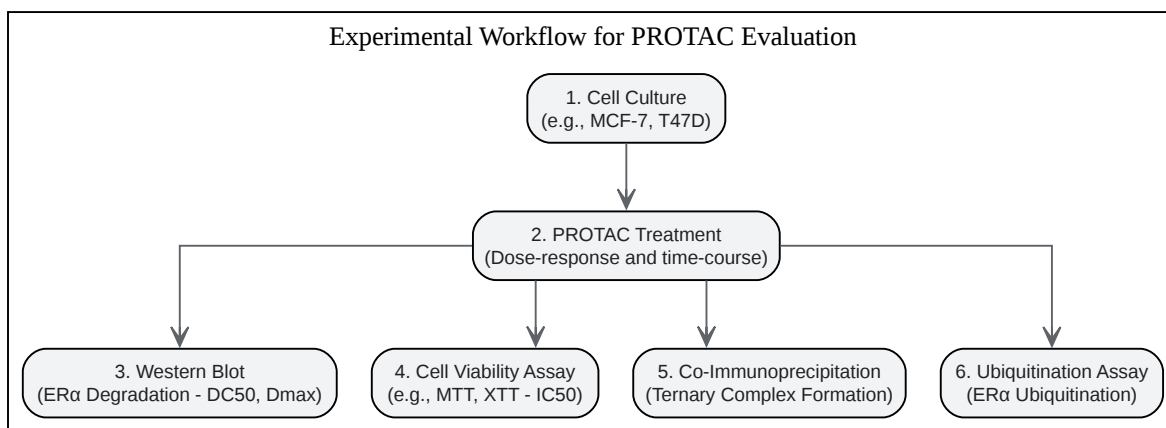
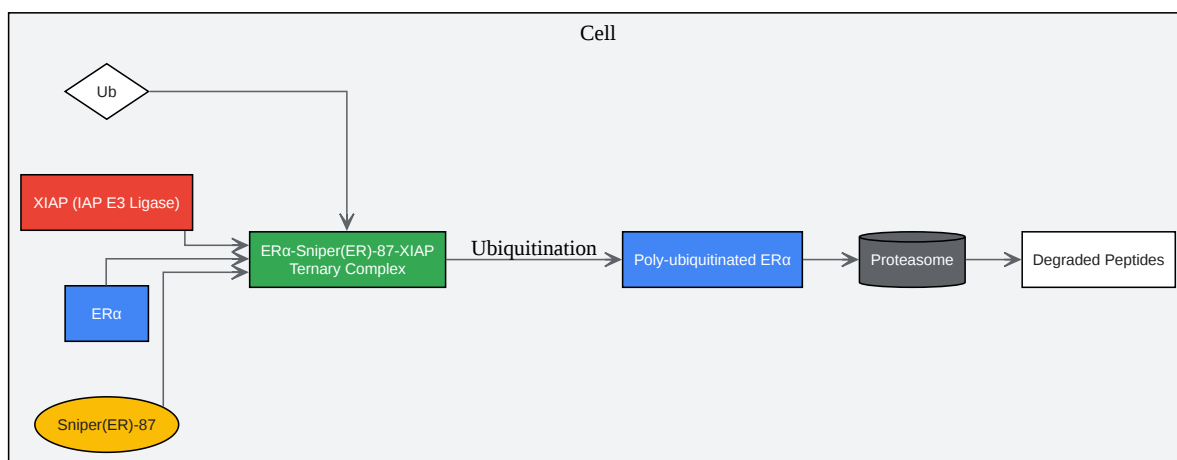
Visualizing the Pathways and Processes

To better understand the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.



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Caption: General mechanism of action for an ERα-targeting PROTAC.



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